
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic compound characterized by its intricate molecular structure. This compound features a blend of a pyridazine ring, pyrrolidine moiety, and a piperidine unit linked through a methanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone typically involves multiple steps:
Formation of the 6-methylpyridazin-3-yl moiety: : The pyridazine ring is usually constructed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic conditions.
Linking to the pyrrolidine ring: : The 6-methylpyridazin-3-yl group is then linked to a pyrrolidin-1-yl group through nucleophilic substitution reactions.
Introduction of the methylsulfonyl group: : This is typically achieved by reacting piperidine with methanesulfonyl chloride in the presence of a base.
Final linkage through methanone: : The last step involves coupling the two moieties through a methanone linkage using appropriate coupling agents under controlled conditions.
Industrial Production Methods:
In an industrial setting, these synthesis steps might be scaled up and optimized to ensure yield and purity. Continuous flow reactors and automated processes are commonly used to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: : Reduction reactions may target the methanone group to convert it into an alcohol derivative.
Substitution: : The rings in this compound are likely targets for electrophilic and nucleophilic substitution reactions, especially on the pyridazine ring.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution conditions: : Strong acids or bases, depending on whether the substitution is electrophilic or nucleophilic.
Major Products:
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Formation of alcohol derivatives from the methanone group.
Substitution: : Various substituted derivatives depending on the reacting agents.
Applications De Recherche Scientifique
This compound finds applications across several domains:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use in studying receptor-ligand interactions.
Medicine: : Investigation as a possible therapeutic agent due to its complex structure which might interact with biological targets.
Industry: : Use in the creation of specialized materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways:
The precise mechanism of action is largely dependent on the specific application:
Potential receptor targets: : The compound could act as an agonist or antagonist to various receptors due to its ability to mimic or block natural ligands.
Pathways involved: : Could influence cellular pathways related to signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar moieties:
Structural uniqueness: : The specific combination of a pyridazine, pyrrolidine, and piperidine ring connected through a methanone bridge makes it unique.
Similar compounds
Compounds with pyridazine rings but different linking groups.
Compounds with similar methanone bridges but different ring structures.
Each similar compound would have slight variations in reactivity and application, influenced by their specific substituent groups and overall structure.
Propriétés
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-12-3-4-15(18-17-12)24-14-7-8-19(11-14)16(21)13-5-9-20(10-6-13)25(2,22)23/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCZALWMXODHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-((9s,10s)-12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzamide](/img/structure/B2749207.png)

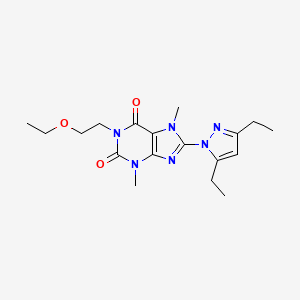
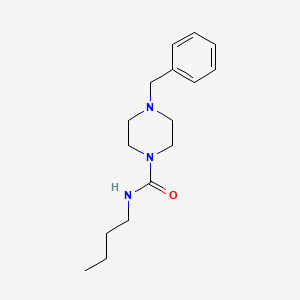
![2-[7-butyl-8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2749214.png)
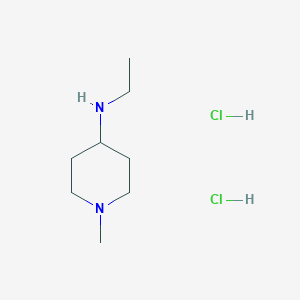
![ETHYL 2-[2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B2749217.png)

![N'-[2-(dimethylamino)-2-phenylethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B2749220.png)
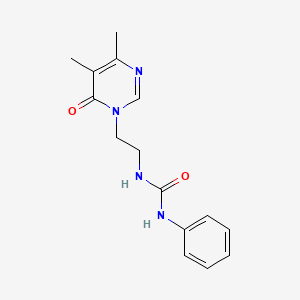
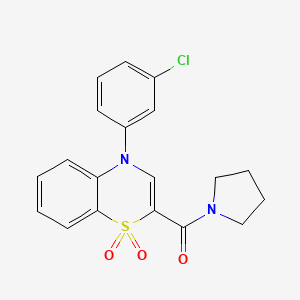
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2749224.png)
![Benzo[b]thiophen-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2749226.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2749227.png)
